Fenthion sulfone

Description

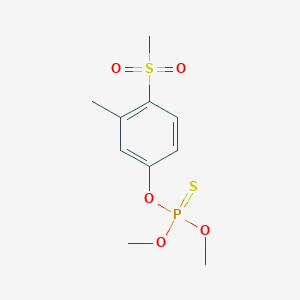

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHYERRNXRANLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041975 | |

| Record name | Fenthion sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3761-42-0 | |

| Record name | Fenthion sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3761-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorothioic acid, O,O-dimethyl O-(4-(methylsulfonyl)-m-tolyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenthion sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-4-methanesulfonyl-3-methylphenyl O,O-dimethyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fenthion sulfone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion sulfone, a primary metabolite of the organothiophosphate insecticide fenthion, is a molecule of significant interest in environmental science, toxicology, and food safety. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to this compound. Furthermore, it elucidates the metabolic pathway of fenthion, detailing the formation of this compound and other key metabolites. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and environmental monitoring.

Chemical Structure and Identification

This compound is chemically designated as O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate. It is formed by the oxidation of the sulfide group of the parent compound, fenthion.

Chemical Structure:

Identifiers:

-

IUPAC Name: dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ⁵-phosphane[1]

-

CAS Number: 3761-42-0[1]

-

Molecular Formula: C₁₀H₁₅O₅PS₂[1]

-

Synonyms: Fenthion-sulfone, O,O-Dimethyl O-(4-(methylsulfonyl)-m-tolyl) phosphorothioate, Phosphorothioic acid, O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] ester[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 310.33 g/mol | |

| Melting Point | 77-79 °C | |

| Boiling Point | >348 °C (Predicted) | |

| Solubility | Slightly soluble in Chloroform, Methanol, and Water. | |

| XLogP3 | 2.8 |

Synthesis and Metabolism

Synthesis

In biological systems, this compound is formed via biotransformation, where microorganisms metabolize fenthion through enzymatic processes, particularly under aerobic conditions.

Metabolic Pathway of Fenthion

Fenthion undergoes a complex series of metabolic transformations in both mammals and the environment. The primary pathways involve oxidation of the phosphorothioate P=S bond to a P=O bond (forming oxon analogs) and oxidation of the aryl methyl thioether. This compound is a key metabolite in this pathway. The following diagram illustrates the predicted metabolic pathway of fenthion.

Experimental Protocols

Analysis of this compound in Produce using QuEChERS and UHPLC-MS/MS

This section details a validated method for the simultaneous analysis of fenthion and its five major metabolites, including this compound, in various agricultural products. The method utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

4.1.1. Sample Preparation (Citrate-Buffered QuEChERS)

-

Homogenization: Homogenize a representative sample of the produce (e.g., brown rice, chili pepper, orange, potato, soybean).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the citrate buffer extraction salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

-

Securely cap the tube and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate and 25 mg of primary secondary amine (PSA) sorbent.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

4.1.2. UHPLC-MS/MS Analysis

-

UHPLC System: A standard UHPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of this compound. The precursor ion for this compound is m/z 311, which fragments to product ions such as m/z 125 (cleavage of the P-O bond) and m/z 109 (cleavage of the P-S bond after rearrangement).

The workflow for this analytical protocol is summarized in the diagram below.

Toxicology and Biological Activity

Fenthion and its metabolites, including this compound, are of toxicological concern due to their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function. However, the toxicity of the metabolites varies significantly. While fenthion itself is moderately toxic, some of its metabolites, particularly the "oxon" analogs (fenthion oxon, fenthion oxon sulfoxide, and fenthion oxon sulfone), are considerably more potent inhibitors of AChE.

Studies have indicated that this compound itself exhibits negative results in screening tests for antiandrogenic activity. The primary toxicological relevance of this compound lies in its role as a stable metabolite used for monitoring exposure to the parent compound, fenthion.

Spectral Data

Detailed 1H-NMR and IR spectral data for this compound are not widely available in the public literature. Analysis and identification are predominantly carried out using mass spectrometry techniques.

Mass Spectrometry (MS):

-

GC-MS: In Gas Chromatography-Mass Spectrometry, this compound typically shows a molecular ion peak at m/z 310.

-

LC-MS/MS: In Liquid Chromatography-Tandem Mass Spectrometry with positive electrospray ionization, the protonated molecule [M+H]⁺ is observed at m/z 311. Key fragmentation ions include m/z 125 and m/z 109. Ammonium adducts [M+NH₄]⁺ at m/z 328 may also be observed.

Conclusion

This compound is a crucial metabolite for understanding the environmental fate and toxicological profile of the insecticide fenthion. This guide has provided a detailed overview of its chemical properties, metabolic formation, and analytical determination. The provided experimental protocol for its analysis in produce offers a robust and reliable method for regulatory monitoring and research applications. Further research into the specific biological activities and potential long-term effects of this compound would be beneficial for a more complete risk assessment.

References

Fenthion Metabolism and Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion, an organothiophosphate insecticide, is widely utilized for the control of a broad spectrum of insect pests in agricultural and public health settings. A thorough understanding of its metabolic fate and degradation pathways is crucial for assessing its toxicological risk, environmental impact, and for the development of potential bioremediation strategies. This technical guide provides an in-depth overview of the core metabolic and degradation pathways of fenthion, supported by quantitative data, experimental methodologies, and visual representations of the key processes.

Fenthion Metabolism

The biotransformation of fenthion primarily occurs in target organisms such as insects and non-target organisms including mammals. The metabolic pathways involve a series of enzymatic reactions that can lead to either detoxification or bioactivation of the parent compound. The principal enzymes involved are Cytochrome P450 monooxygenases (CYPs), flavin-containing monooxygenases (FMOs), glutathione S-transferases (GSTs), and esterases.

Oxidative Metabolism

Oxidation is a major metabolic route for fenthion, catalyzed predominantly by CYPs and FMOs. These reactions target both the phosphorothioate group (P=S) and the methylthio group on the phenyl ring.

-

Desulfuration (P=S to P=O): This is a critical bioactivation step where the less toxic fenthion is converted to its highly toxic oxygen analog, fenthion-oxon. Fenthion-oxon is a potent inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate insecticides. Several human CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, and CYP3A4, are involved in the formation of fenthion-oxon[1][2].

-

Sulfoxidation: The methylthio group of fenthion is oxidized to form fenthion-sulfoxide, and further to fenthion-sulfone. Similarly, fenthion-oxon can be oxidized to fenthion-oxon-sulfoxide and fenthion-oxon-sulfone. These sulfoxidation reactions are catalyzed by both CYPs and FMOs[1][2]. While sulfoxidation of fenthion itself is generally considered a detoxification step as it does not directly inhibit AChE, the resulting metabolites can be subsequently converted to their more toxic oxon analogs[3]. In humans, hepatic FMOs, particularly FMO1 (expressed extra-hepatically), FMO3, and FMO5, are capable of catalyzing the formation of fenthion-sulfoxide.

Hydrolytic Metabolism

Esterases play a role in the detoxification of fenthion and its oxon metabolites by hydrolyzing the ester linkages. This cleavage results in the formation of less toxic, water-soluble products that can be readily excreted. The primary hydrolysis products are phenols, such as 3-methyl-4-(methylthio)phenol and its oxidized derivatives.

Glutathione Conjugation

Glutathione S-transferases (GSTs) contribute to the detoxification of fenthion and its metabolites through conjugation with glutathione. This process increases the water solubility of the xenobiotics, facilitating their elimination from the body. Fenthion has been shown to increase GST activity in organisms like fish, indicating the involvement of this pathway in its detoxification.

Abiotic Degradation

In the environment, fenthion is subject to degradation through various abiotic processes, primarily hydrolysis and photolysis.

-

Hydrolysis: Fenthion is relatively stable in neutral aqueous media but its degradation is accelerated under alkaline conditions. The half-life of fenthion in water can range from 2.9 to 21.1 days depending on factors like pH and temperature. The primary hydrolysis mechanism involves the attack of hydroxide ions or water molecules on the phosphorus atom, leading to the formation of phenol derivatives.

-

Photolysis: Photodegradation is a significant pathway for fenthion breakdown in the presence of sunlight, both in water and on soil surfaces. The atmospheric half-life of vapor-phase fenthion is estimated to be around 5 hours due to its reaction with photochemically produced hydroxyl radicals. In aqueous solutions, UVB irradiation leads to the formation of fenthion sulfoxide, 3-methyl-4-methylthiophenol, and other products.

Microbial Degradation

Soil microorganisms, including bacteria and fungi, play a crucial role in the biodegradation of fenthion. Several bacterial genera such as Pseudomonas, Burkholderia, Sphingomonas, Cupriavidus, Corynebacterium, and Arthrobacter have been identified to degrade organophosphate pesticides. The degradation pathways often involve initial hydrolysis by esterases, followed by the utilization of the breakdown products as carbon and energy sources. While specific pathways for fenthion are less detailed in the literature compared to other organophosphates, the general mechanism involves the cleavage of the phosphate ester bond, followed by the degradation of the aromatic ring.

Quantitative Data

Table 1: Kinetic Parameters of Human CYP and FMO Isoforms in Fenthion Metabolism

| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol P450 or FMO) | Intrinsic Clearance (CLi) (Vmax/Km) |

| CYP1A2 | Fenthion-oxon | 10.5 | 1.8 | 0.17 |

| Fenthion-sulfoxide | 12.1 | 2.1 | 0.17 | |

| CYP2B6 | Fenthion-oxon | 8.9 | 0.9 | 0.10 |

| Fenthion-sulfoxide | - | - | - | |

| CYP2C9 | Fenthion-oxon | 25.6 | 1.5 | 0.06 |

| Fenthion-sulfoxide | 28.3 | 1.7 | 0.06 | |

| CYP2C19 | Fenthion-oxon | - | - | - |

| Fenthion-sulfoxide | 15.2 | 1.1 | 0.07 | |

| CYP3A4 | Fenthion-oxon | 55.6 | 10.0 | 0.18 |

| Fenthion-sulfoxide | 62.5 | 12.5 | 0.20 | |

| FMO1 | Fenthion-sulfoxide | 33.3 | 5.0 | 0.15 |

| FMO3 | Fenthion-sulfoxide | 100.0 | 2.5 | 0.025 |

| FMO5 | Fenthion-sulfoxide | - | - | - |

Note: "-" indicates that the activity was not detected or not determined.

Table 2: Half-lives of Fenthion and its Metabolites under Different Hydrolytic Conditions

| Compound | pH | Temperature (°C) | Half-life (days) |

| Fenthion | 7 | 25 | 59.0 |

| 9 | 25 | 55.5 | |

| Fenthion-sulfoxide | 7 | 25 | 44.1 |

| 9 | 25 | 29.8 | |

| Fenthion-sulfone | 7 | 25 | 39.4 |

| 9 | 25 | 24.8 | |

| Fenthion-oxon | 7 | 25 | 28.4 |

| 9 | 25 | 20.3 | |

| Fenthion-oxon-sulfoxide | 7 | 25 | 21.0 |

| 9 | 25 | 13.9 | |

| Fenthion-oxon-sulfone | 7 | 25 | 16.5 |

| 9 | 25 | 9.50 |

Experimental Protocols

Analysis of Fenthion and its Metabolites by UPLC-MS/MS

This method is suitable for the simultaneous determination of fenthion and its five major metabolites (fenthion-oxon, fenthion-sulfoxide, fenthion-sulfone, fenthion-oxon-sulfoxide, and fenthion-oxon-sulfone) in various matrices.

Sample Preparation (QuEChERS Method):

-

Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile extract).

-

Add dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

-

Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial.

UPLC-MS/MS Conditions:

-

Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for fenthion and its metabolites.

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH), catalyzed by GST.

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 6.5), reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB).

-

Prepare the enzyme extract from the tissue or cell sample of interest.

-

Add a known amount of the enzyme extract to the reaction mixture.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

-

Calculate the specific activity of GST (µmol/min/mg protein) using the molar extinction coefficient of the S-conjugate.

Visualization of Pathways

Mammalian Metabolic Pathway of Fenthion

Caption: Environmental degradation pathways of fenthion.

Experimental Workflow for Fenthion Metabolite Analysis

Caption: Workflow for fenthion metabolite analysis.

References

Environmental Fate and Persistence of Fenthion Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion, an organophosphate insecticide, has been utilized globally for the control of a broad spectrum of pests. Its application in agricultural and residential settings has led to concerns regarding its environmental distribution and the persistence of its transformation products. One such product, fenthion sulfone, is formed through the oxidation of fenthion in various environmental compartments. Understanding the environmental fate and persistence of this compound is critical for assessing the long-term ecological risks associated with fenthion use. This technical guide provides a comprehensive overview of the current knowledge on the environmental degradation, persistence, and potential for bioaccumulation of this compound.

Chemical Identity

| Property | Value |

| Chemical Name | O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate |

| CAS Number | 3761-42-0 |

| Molecular Formula | C₁₀H₁₅O₅PS₂ |

| Molecular Weight | 310.33 g/mol |

Environmental Fate and Persistence

The environmental persistence of this compound is governed by a combination of biotic and abiotic degradation processes, including hydrolysis, photolysis, and microbial degradation.

Degradation Pathways

Fenthion undergoes oxidation in the environment to form fenthion sulfoxide, which is further oxidized to this compound. Both fenthion and its sulfoxide and sulfone metabolites can also be transformed into their respective oxygen analogues (oxons), which are often more toxic.[1][2] The degradation pathway is illustrated in the diagram below.

Hydrolysis

Hydrolysis is a key abiotic degradation process for fenthion and its metabolites. The rate of hydrolysis is pH-dependent, generally increasing with increasing pH.[3][4] While specific hydrolysis data for this compound is limited, studies on the structurally similar fenoxon sulfone (the oxygen analog) provide valuable insights.

Table 1: Hydrolysis Half-lives of Fenthion and Fenoxon Sulfone at 25°C [3]

| Compound | pH | Half-life (days) |

| Fenthion | 7 | 59.0 |

| 9 | 55.5 | |

| Fenoxon Sulfone | 7 | 16.5 |

| 9 | 9.50 |

Photodegradation

Photodegradation in water and on soil surfaces can contribute to the breakdown of fenthion and its metabolites. Fenthion has been shown to degrade under UV irradiation, with fenthion sulfoxide being a major photoproduct. The role of direct and indirect photolysis in the degradation of this compound in the environment requires further investigation.

Biodegradation

Table 2: Environmental Persistence of Fenthion

| Medium | Half-life | Conditions | Reference |

| Soil | < 1 day | Nonsterile silt loam, dark, 75% moisture, room temp. | |

| Water | 2.9 - 21.1 days | Aquatic environment |

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (log Pow) and bioconcentration factor (BCF). A higher log Pow and BCF indicate a greater potential for bioaccumulation.

Table 3: Bioaccumulation Potential Indicators

| Compound | log Pow | BCF | Organism | Reference |

| Fenthion | 4.8 | 129 | Fish | |

| Fenthion Sulfoxide | - | 1.7 | Fish | |

| This compound | - | Not available | - | - |

The log Pow of fenthion suggests a potential for bioaccumulation. However, the BCF for fenthion sulfoxide is low, indicating a low potential for bioaccumulation. Further studies are needed to determine the BCF for this compound.

Ecotoxicity

Fenthion is known to be highly toxic to birds and aquatic invertebrates. The toxicity of its metabolites, including this compound, is also a concern, as some transformation products can be more toxic than the parent compound.

Table 4: Acute Toxicity of Fenthion to Aquatic Organisms

| Organism | Endpoint | Value |

| Daphnia pulex | 48-hr LC₅₀ | 1.30 µg/L |

| Ceriodaphnia dubia | 48-hr LC₅₀ | 1.72 µg/L |

| Rainbow Trout | 96-hr LC₅₀ | 1.58 mg/L |

| Fathead Minnow | 96-hr LC₅₀ | 3.20 mg/L |

| Pink Shrimp | 96-hr LC₅₀ | 0.11 µg/L |

Specific ecotoxicity data for this compound is limited, and further research is necessary to fully characterize its risk to various environmental species.

Experimental Protocols

The following sections outline the general methodologies for key experiments to determine the environmental fate of this compound, based on OECD guidelines.

Hydrolysis Study (adapted from OECD Guideline 111)

This study determines the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Application of Test Substance: this compound is added to the buffer solutions at a concentration that is less than half its water solubility.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Aliquots are taken from each test solution at appropriate time intervals.

-

Analysis: The concentration of this compound in each sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. The half-life at each pH is then calculated.

Aerobic Soil Degradation Study (adapted from OECD Guideline 307)

This study evaluates the rate and route of this compound degradation in aerobic soil.

References

- 1. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolysis kinetics of fenthion and its metabolites in buffered aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Formation of Fenthion Sulfone from Fenthion Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion, an organothiophosphate insecticide, undergoes extensive metabolism in biological systems and the environment, leading to the formation of several metabolites, including fenthion sulfoxide and fenthion sulfone. The conversion of fenthion sulfoxide to this compound represents a key oxidative transformation that influences the persistence and toxicological profile of fenthion residues. This technical guide provides an in-depth overview of the formation of this compound from fenthion sulfoxide, detailing the metabolic pathways, experimental protocols for chemical synthesis and residue analysis, and quantitative data pertinent to this conversion.

Introduction

Fenthion is metabolized through a series of oxidation and hydrolysis reactions.[1] A primary metabolic route involves the oxidation of the sulfide group to form fenthion sulfoxide, which can be further oxidized to this compound.[1] These oxidative metabolites are of significant interest due to their potential for altered biological activity and toxicity.[1] Understanding the formation of this compound is crucial for accurate risk assessment and the development of sensitive analytical methods for monitoring fenthion residues in food and environmental samples.

Metabolic Pathway: Oxidation of Fenthion

The biotransformation of fenthion to this compound is a two-step oxidative process. The initial oxidation of fenthion to fenthion sulfoxide is primarily catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[2] While in vitro studies with liver microsomes sometimes show the reaction terminating at the sulfoxide stage, in vivo studies and residue analyses confirm the subsequent oxidation to this compound in various organisms, including plants and animals.[1]

The precise enzymatic machinery responsible for the oxidation of fenthion sulfoxide to this compound in vivo is not as clearly elucidated as the initial oxidation step. However, the consistent detection of this compound as a major metabolite in plants suggests robust enzymatic activity for this conversion in plant species.

Below is a diagram illustrating the metabolic pathway from fenthion to this compound.

Experimental Protocols

This section details the methodologies for the chemical synthesis of this compound from fenthion sulfoxide and the analytical procedures for its quantification in various matrices.

Chemical Synthesis of this compound from Fenthion Sulfoxide

Materials:

-

Fenthion sulfoxide

-

meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve fenthion sulfoxide (1 equivalent) in dichloromethane.

-

In a separate flask, dissolve mCPBA (approximately 1.1 to 1.5 equivalents) in dichloromethane.

-

Slowly add the mCPBA solution to the fenthion sulfoxide solution at room temperature with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Analysis of this compound Residues

A widely adopted method for the analysis of fenthion and its metabolites in food and environmental samples is Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol.

3.2.1. QuEChERS Sample Preparation

-

Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile.

-

Extraction and Salting Out: Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate) to the homogenate. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at a high speed for 5 minutes.

-

Sample for Analysis: The resulting supernatant is ready for UHPLC-MS/MS analysis.

3.2.2. UHPLC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.

-

Ionization: Positive electrospray ionization (ESI+) is used.

-

Detection: Multiple Reaction Monitoring (MRM) mode is utilized for the quantification of the precursor ion to product ion transitions for this compound.

The following diagram outlines the workflow for the analysis of this compound residues.

Quantitative Data

The following tables summarize quantitative data from validation studies of analytical methods for this compound.

Table 1: Recovery of this compound in Various Matrices using QuEChERS and UHPLC-MS/MS

| Matrix | Spiking Level 1 (mg/kg) | Recovery (%) | RSD (%) | Spiking Level 2 (mg/kg) | Recovery (%) | RSD (%) | Spiking Level 3 (mg/kg) | Recovery (%) | RSD (%) |

| Brown Rice | 0.01 | 98.2 | 5.1 | 0.05 | 102.5 | 3.4 | 0.2 | 116.2 | 2.8 |

| Chili Pepper | 0.01 | 95.6 | 6.3 | 0.05 | 99.8 | 4.2 | 0.2 | 105.4 | 3.1 |

| Orange | 0.01 | 83.2 | 7.5 | 0.05 | 91.4 | 5.8 | 0.2 | 98.7 | 4.5 |

| Potato | 0.01 | 92.1 | 4.9 | 0.05 | 97.3 | 3.9 | 0.2 | 101.8 | 2.5 |

| Soybean | 0.01 | 88.9 | 6.8 | 0.05 | 94.6 | 5.1 | 0.2 | 100.2 | 3.7 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Parameter | Value (mg/kg) |

| Limit of Detection (LOD) | 0.003 |

| Limit of Quantification (LOQ) | 0.01 |

Conclusion

The formation of this compound from fenthion sulfoxide is a critical step in the metabolic degradation of fenthion. While the precise enzymatic pathways for this conversion in all biological systems are still under investigation, the presence of this compound as a major metabolite, particularly in plants, is well-established. The availability of robust analytical methods, such as UHPLC-MS/MS with QuEChERS sample preparation, allows for the sensitive and accurate quantification of this compound residues. Furthermore, established organic chemistry principles provide a reliable basis for its chemical synthesis for use as an analytical standard and in toxicological studies. This guide provides researchers and professionals with the necessary information to understand and investigate the formation and analysis of this important metabolite.

References

- 1. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiandrogenic activity and metabolism of the organophosphorus pesticide fenthion and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Fenthion Sulfone in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenthion sulfone is a principal metabolite of the organophosphate insecticide fenthion. Its toxicological profile is intrinsically linked to that of the parent compound, primarily through the shared mechanism of acetylcholinesterase (AChE) inhibition. While fenthion itself undergoes metabolic activation to more potent AChE inhibitors, this compound represents a product of oxidative metabolism. This guide provides a comprehensive overview of the known toxicological properties of this compound in mammals, including its metabolism, acute toxicity, and other key toxicological endpoints. Due to a lack of extensive specific data for this compound in long-term studies, data for the parent compound, fenthion, are included to provide a broader context for risk assessment, given that fenthion is metabolized to this compound in vivo.

Metabolism of Fenthion to this compound

Fenthion is metabolized in mammals through a series of oxidation and hydrolysis reactions. A key metabolic pathway involves the oxidation of the sulfide group to form fenthion sulfoxide, which is then further oxidized to this compound.[1][2] This metabolic conversion is a critical aspect of fenthion's toxicology, as the oxidative metabolites can have different toxic potencies compared to the parent compound.

Caption: Metabolic pathway of fenthion to this compound.

Acute Toxicity

This compound exhibits moderate acute toxicity following oral and dermal exposure. The primary mechanism of acute toxicity is the inhibition of acetylcholinesterase, leading to cholinergic crisis.

Table 1: Acute Toxicity of this compound

| Species | Route | Parameter | Value (mg/kg bw) | Reference |

| Rat | Oral | LD50 | 125 | HPC Standards |

| Rat | Dermal | LD50 | 1600 | HPC Standards |

Table 2: Acute Toxicity of Fenthion (Parent Compound)

| Species | Route | Parameter | Value (mg/kg bw) | Reference |

| Rat (male) | Oral | LD50 | 250 | EPA |

| Rat (female) | Oral | LD50 | 295 | EPA |

| Rat (male) | Dermal | LD50 | 1680 | EPA |

| Rat (female) | Dermal | LD50 | 2830 | EPA |

Subchronic and Chronic Toxicity

Table 3: Subchronic and Chronic Toxicity of Fenthion (Parent Compound)

| Species | Duration | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects | Reference |

| Dog | 6 months | Dermal | - | 22 | Hyperreflexia, mild proprioceptive deficits | [3] |

| Dog | 1 year | Oral | 0.05 | 1.25 | Serum cholinesterase inhibition | [4] |

| Rat | 2 years | Oral | 0.1 | 1.5 | Erythrocyte acetylcholinesterase inhibition | Diazinon 7 - JMPR 2005 |

Genotoxicity

There is limited specific genotoxicity data for this compound. Studies on the parent compound, fenthion, have generally shown no evidence of mutagenic potential in bacterial reverse mutation assays (Ames test) or in vivo micronucleus assays.[5]

Table 4: Genotoxicity of Fenthion (Parent Compound)

| Test System | Result | Reference |

| In vitro Sister Chromatid Exchange (SCE) | Negative | |

| In vitro Unscheduled DNA Synthesis (UDS) | Negative |

Carcinogenicity

Specific carcinogenicity studies on this compound were not identified. Long-term carcinogenicity studies on the parent compound, fenthion, in rats and mice have not shown evidence of carcinogenic potential.

Reproductive and Developmental Toxicity

Data specific to the reproductive and developmental toxicity of this compound are not available. Studies on fenthion are used to assess this endpoint.

Table 5: Reproductive and Developmental Toxicity of Fenthion (Parent Compound)

| Species | Study Type | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects | Reference |

| Rat | 2-Generation Reproduction | 5 (parental) | 25 (parental) | Decreased parental body weight and food consumption | |

| Rabbit | Developmental | 1 (maternal), 6 (developmental) | 6 (maternal) | Maternal toxicity at higher doses | EPA |

Neurotoxicity

The primary neurotoxic effect of fenthion and its metabolites, including this compound, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent clinical signs of toxicity.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Endocrine Disruption

Studies have investigated the potential for fenthion and its metabolites to interact with the endocrine system. Fenthion has been shown to act as an antagonist to the androgen receptor. However, this compound did not exhibit antiandrogenic effects in in vitro assays. This suggests that the sulfone metabolite is less likely to contribute to the antiandrogenic activity of the parent compound.

Caption: Fenthion's antiandrogenic mechanism and the lack thereof in this compound.

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines, which are typically followed for regulatory toxicology studies.

Acute Oral Toxicity (Based on OECD TG 423)

Caption: Generalized workflow for an acute oral toxicity study.

-

Test System: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of one sex (usually females, as they are often more sensitive).

-

Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. The volume administered is based on the animal's body weight.

-

Dose Levels: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dose levels are adjusted up or down based on the outcome of the previous step.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals on the day of dosing and at least once daily for 14 days.

-

Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

-

Pathology: All animals are subjected to a gross necropsy at the end of the study.

Subchronic Oral Toxicity (Based on OECD TG 408)

-

Test System: Typically, rats of both sexes.

-

Housing and Diet: Animals are housed in standard conditions and have access to food and water ad libitum, except during dosing. The test substance is usually administered daily via gavage or in the diet.

-

Dose Levels: At least three dose levels and a control group are used. Dose levels are selected to produce a range of effects, from a no-observed-adverse-effect-level (NOAEL) to a toxic effect level.

-

Duration: The study duration is typically 90 days.

-

Observations: Daily clinical observations, weekly detailed observations, and weekly body weight and food consumption measurements are recorded.

-

Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.

-

Pathology: All animals undergo a full gross necropsy. Organ weights are recorded, and a comprehensive list of tissues is examined microscopically.

In Vivo Micronucleus Assay (Based on OECD TG 474)

-

Test System: Typically, mice or rats.

-

Dose Administration: The test substance is usually administered once or twice, 24 hours apart, by a relevant route of exposure (e.g., oral gavage or intraperitoneal injection).

-

Dose Levels: At least three dose levels are tested, up to the maximum tolerated dose. A vehicle control and a positive control group are included.

-

Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration.

-

Analysis: Bone marrow smears are prepared and stained. At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of cytotoxicity.

Conclusion

The toxicological profile of this compound in mammals is primarily characterized by its moderate acute toxicity, driven by the inhibition of acetylcholinesterase. While specific long-term toxicity data for this compound are scarce, the extensive data available for the parent compound, fenthion, provides a basis for understanding its potential for subchronic, chronic, reproductive, and developmental effects. A notable distinction is the lack of antiandrogenic activity of this compound, in contrast to fenthion. This highlights the importance of considering the specific toxicological properties of metabolites in a comprehensive risk assessment. Further research focused specifically on the long-term effects of this compound would be beneficial for a more complete understanding of its toxicological profile.

References

- 1. fao.org [fao.org]

- 2. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuromuscular effects of chronic exposure to fenthion in dogs and predictive value of electromyography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apvma.gov.au [apvma.gov.au]

- 5. A study of the pesticide fenthion: toxicity, mutagenicity, and influence on tissue enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenthion Sulfone (CAS No. 3761-42-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion sulfone (CAS No. 3761-42-0) is a significant metabolite of the organothiophosphate insecticide Fenthion. Its presence in environmental and biological matrices is a key indicator of Fenthion exposure and degradation. This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, toxicological profile, and relevant experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals in toxicology, environmental science, and drug development.

Chemical and Physical Properties

This compound is formed through the oxidation of its parent compound, Fenthion, a process that can occur both in the environment and through metabolic pathways in living organisms.[1] The sulfone group enhances the compound's stability compared to Fenthion.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3761-42-0 | [2][3][4] |

| Molecular Formula | C₁₀H₁₅O₅PS₂ | |

| Molecular Weight | 310.33 g/mol | |

| IUPAC Name | dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ⁵-phosphane | |

| Synonyms | O,O-Dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate, Fenthion-sulfone | |

| Melting Point | 77-79 °C | |

| Boiling Point (Predicted) | 419.2 ± 55.0 °C | |

| Density (Predicted) | 1.333 ± 0.06 g/cm³ | |

| Water Solubility | Slightly soluble | |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol |

Toxicological Profile

The toxicological properties of this compound are intrinsically linked to its parent compound, Fenthion, which functions as a cholinesterase inhibitor. While this compound itself is considered to be less toxic than Fenthion, some of its subsequent metabolites, such as fenthion oxon sulfone, can exhibit increased toxicity.

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Source |

| Acute Oral LD₅₀ | 125 mg/kg | Rat | |

| Mechanism of Action (related to parent compound) | Acetylcholinesterase (AChE) inhibitor | - |

Signaling and Metabolic Pathways

Fenthion undergoes a series of metabolic transformations in organisms, primarily through oxidation. The initial oxidation of the sulfide group in Fenthion leads to the formation of Fenthion sulfoxide, which can be further oxidized to this compound. Concurrently, the phosphorothioate group can be oxidized to a phosphate, forming the more potent "oxon" analogs.

Figure 1: Metabolic Pathway of Fenthion.

Experimental Protocols

Synthesis of this compound

This compound is primarily synthesized through the oxidation of Fenthion. While various oxidizing agents can be employed, a common laboratory-scale synthesis involves the use of an oxidizing agent like Oxone (potassium peroxymonosulfate).

Protocol: Oxidation of Fenthion to this compound

-

Dissolution: Dissolve Fenthion in a suitable organic solvent such as methanol.

-

Preparation of Oxidant: In a separate flask, prepare a solution of Oxone in water.

-

Reaction: Cool the Fenthion solution in an ice bath. Slowly add the Oxone solution dropwise to the stirred Fenthion solution. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent like chloroform.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues, including this compound, in various matrices like fruits and vegetables. This is typically followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection.

Protocol: Analysis of this compound in Vegetable Samples

-

Sample Homogenization: Homogenize a representative 10-15 g sample of the vegetable matrix.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

-

-

LC-MS/MS Analysis:

-

Dilute the final extract with a suitable solvent if necessary.

-

Inject an aliquot into the LC-MS/MS system.

-

LC Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient program to ensure separation from matrix components.

-

-

MS/MS Conditions (Typical for this compound):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion: [M+H]⁺ = m/z 311.

-

Product Ions (for MRM): m/z 125 (cleavage of P-O bond) and m/z 109 (cleavage of P-S bond).

-

-

Figure 2: Analytical Workflow for this compound.

Conclusion

This compound is a crucial analyte for monitoring the environmental fate and metabolic pathways of the insecticide Fenthion. This guide has provided a consolidated resource on its fundamental properties, toxicological significance, and detailed experimental protocols for its synthesis and analysis. The presented information, tables, and diagrams are intended to facilitate further research and analytical method development for this important compound.

References

Physical and chemical properties of fenthion sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion sulfone is a significant metabolite of the organothiophosphate insecticide fenthion. As a member of the fenthion family of compounds, its presence in environmental and biological samples is of considerable interest for residue analysis, toxicological assessment, and understanding the metabolic fate of its parent compound. Fenthion and its metabolites are primarily known for their action as acetylcholinesterase inhibitors. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its role in the broader context of fenthion's mechanism of action.

Physicochemical Properties

This compound is a solid at room temperature. The quantitative physicochemical properties of this compound are summarized in Table 1. It is important to note that some of the reported values, particularly for boiling point and density, are predicted, and there are some discrepancies in the literature for the melting point.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate | [1] |

| CAS Number | 3761-42-0 | [2] |

| Molecular Formula | C₁₀H₁₅O₅PS₂ | [1][2] |

| Molecular Weight | 310.33 g/mol | [2] |

| Physical State | Solid | Inferred from melting point |

| Melting Point | 77-79 °C | |

| -43.8 °C | (Likely for a solution) | |

| Boiling Point | 419.2 ± 55.0 °C | (Predicted) |

| 81.6 °C | (Likely under vacuum) | |

| Density | 1.333 ± 0.06 g/cm³ | (Predicted) |

| Water Solubility | Slightly soluble | |

| Solubility in Organic Solvents | Chloroform (Slightly), Methanol (Slightly) |

Chemical Synthesis

This compound is synthesized by the oxidation of the thioether group of fenthion. Common oxidizing agents for this transformation include peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.

Experimental Protocol: Oxidation of Fenthion to this compound

This protocol is a generalized procedure based on common organic synthesis techniques for sulfide to sulfone oxidation.

Materials:

-

Fenthion

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30% solution)

-

Dichloromethane (DCM) or a similar inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfite (Na₂SO₃) solution (10%)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolution: Dissolve fenthion in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Cool the solution in an ice bath. Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane to the fenthion solution. Alternatively, add hydrogen peroxide (excess) dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (fenthion) is consumed.

-

Quenching: After the reaction is complete, quench the excess oxidizing agent by adding a saturated solution of sodium bicarbonate (if using m-CPBA) or a 10% solution of sodium sulfite (if using hydrogen peroxide) until the evolution of gas ceases or the peroxide test is negative.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, IR, and mass spectrometry.

Analytical Methodology

The analysis of this compound, particularly in complex matrices like food and environmental samples, is commonly performed using a combination of a robust sample preparation technique, such as QuEChERS, followed by a sensitive and selective analytical method like Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).

Experimental Protocol: QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis. The following is a representative protocol for the extraction of this compound from a fruit or vegetable matrix.

Materials:

-

Homogenized sample (e.g., fruit or vegetable puree)

-

Acetonitrile (ACN)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))

-

Centrifuge and centrifuge tubes (50 mL and 15 mL)

Procedure:

-

Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Solvent Addition: Add 10-15 mL of acetonitrile to the tube.

-

Extraction: Add the appropriate QuEChERS extraction salt packet. Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at a specified speed (e.g., 3000-5000 rpm) for 5 minutes to separate the organic and aqueous layers.

-

Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents. The choice of sorbents depends on the matrix; for example, PSA is used to remove organic acids and sugars, C18 for fats, and GCB for pigments like chlorophyll.

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.

-

Analysis: The resulting supernatant is ready for analysis by UHPLC-MS/MS.

UHPLC-MS/MS Analysis

The final extract is analyzed by UHPLC-MS/MS for the sensitive and selective quantification of this compound.

Typical Parameters:

-

UHPLC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for fenthion and its metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.

-

Precursor Ion: For this compound, the protonated molecule [M+H]⁺ at m/z 311.0 is selected.

-

Product Ions: Characteristic product ions for this compound, such as m/z 125 and 109, are monitored for quantification and confirmation.

-

Biological Role and Mechanism of Action

This compound is a major metabolite of the insecticide fenthion. The biological activity of this family of compounds is primarily attributed to the inhibition of the enzyme acetylcholinesterase (AChE).

Fenthion Metabolic Pathway

Fenthion undergoes a series of metabolic transformations in biological systems and the environment. The primary pathways involve oxidation of the thioether group to form fenthion sulfoxide and subsequently this compound. Parallel to this, the phosphorothioate group (P=S) can be oxidized to a phosphate group (P=O), forming the more potent "oxon" analogs. This results in a series of metabolites, including fenthion oxon, fenthion sulfoxide, fenthion oxon sulfoxide, and fenthion oxon sulfone.

Caption: Metabolic pathway of fenthion and inhibition of acetylcholinesterase.

Acetylcholinesterase Inhibition

The primary mechanism of toxicity for fenthion and its oxon metabolites is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of nerve impulses, which can result in paralysis and death in insects. The oxon metabolites of fenthion are generally more potent inhibitors of AChE than the parent compound. While this compound itself is not a direct insecticide, its formation is a key step in the bioactivation and detoxification pathways of fenthion.

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and analysis of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the analysis of this compound in a sample matrix.

Conclusion

This compound is a crucial analyte in the study of fenthion's environmental fate and toxicological profile. This guide provides a comprehensive overview of its physical and chemical properties, along with detailed methodologies for its synthesis and analysis. The provided diagrams of the metabolic pathway and experimental workflows offer a clear visual representation of the key processes involving this compound. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

References

Fenthion Sulfone: An In-depth Technical Guide to its Role as a Biomarker of Fenthion Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion, an organophosphate insecticide, has seen widespread use in agriculture and public health for the control of various pests.[1] However, concerns over its toxicity to non-target organisms and potential risks to human health have led to increased scrutiny and regulatory restrictions.[1] Accurate assessment of human exposure to fenthion is therefore critical for both clinical toxicology and occupational health monitoring. This technical guide focuses on fenthion sulfone, a key metabolite of fenthion, and its utility as a biomarker for quantifying exposure to the parent compound. We will delve into the metabolic pathways, analytical methodologies for detection, and the interpretation of quantitative data, providing a comprehensive resource for professionals in research and drug development.

Fenthion itself is a moderately toxic compound, but its metabolites can exhibit equal or even greater toxicity.[1] The metabolic transformation of fenthion in biological systems is complex, involving oxidation of both the phosphorothioate group and the methylthio moiety of the phenyl ring. This process leads to the formation of several key metabolites, including fenthion oxon, fenthion sulfoxide, and this compound, along with their respective oxon analogs.[2] this compound, in particular, has been identified as a significant and persistent metabolite, making it a reliable indicator of fenthion exposure.

Metabolic Pathway of Fenthion

The biotransformation of fenthion is a multi-step process primarily occurring in the liver. The metabolic cascade involves a series of oxidation reactions that increase the polarity of the compound, facilitating its excretion. The key transformations are the oxidative desulfuration of the P=S bond to a P=O bond (forming oxon analogs) and the oxidation of the sulfur atom in the methylthiophenyl group to sulfoxide and then to sulfone.

The metabolic pathway can be summarized as follows:

-

Oxidation to Fenthion Sulfoxide: The initial oxidation of the thioether group of fenthion results in the formation of fenthion sulfoxide.

-

Further Oxidation to this compound: Fenthion sulfoxide is subsequently oxidized to this compound.

-

Formation of Oxon Analogs: Concurrently, the phosphorothioate group (P=S) of fenthion, fenthion sulfoxide, and this compound can be oxidized to their respective oxygen analogs (P=O), namely fenthion oxon, fenthion oxon sulfoxide, and fenthion oxon sulfone. These oxon analogs are potent inhibitors of acetylcholinesterase.

The following diagram illustrates the primary metabolic pathway of fenthion:

Toxicokinetics of Fenthion and this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) of fenthion and its metabolites is crucial for interpreting biomonitoring data.

-

Absorption: Fenthion can be absorbed through oral, dermal, and inhalation routes. Its lipophilic nature facilitates absorption and distribution into tissues.

-

Distribution: Following absorption, fenthion is distributed throughout the body, with a tendency to accumulate in fatty tissues due to its high lipid solubility.[1] This storage can lead to a prolonged release of the parent compound and its metabolites, resulting in a sustained period of potential toxicity.

-

Metabolism: As detailed in the metabolic pathway section, fenthion is extensively metabolized in the liver by cytochrome P450 enzymes and flavin-containing monooxygenases. The formation of this compound is a key metabolic step.

-

Excretion: The metabolites of fenthion, being more polar than the parent compound, are primarily excreted in the urine. Some fecal excretion also occurs. The presence of this compound and other metabolites in urine makes it a suitable matrix for non-invasive biomonitoring.

Analytical Methodologies for this compound Detection

The accurate quantification of this compound in biological matrices requires sensitive and specific analytical methods. The most commonly employed techniques are Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A widely adopted method for sample preparation, particularly for complex matrices like blood, plasma, and tissues, is the QuEChERS protocol. This method involves a simple and efficient extraction and cleanup process.

The general workflow for a modified QuEChERS protocol for biological samples is as follows:

Detailed Experimental Protocol: UHPLC-MS/MS

This protocol provides a detailed methodology for the simultaneous determination of fenthion and its metabolites, including this compound, in human plasma.

1. Sample Preparation (Modified QuEChERS)

-

To 1 mL of plasma in a centrifuge tube, add 1 mL of acetonitrile containing the internal standard (e.g., isotope-labeled fenthion).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a clean tube containing dSPE sorbent (e.g., 150 mg MgSO₄ and 25 mg PSA).

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Collect the final extract, filter through a 0.22 µm filter, and transfer to an autosampler vial for analysis.

2. UHPLC-MS/MS Instrumental Analysis

-

UHPLC System: Agilent 1290 Infinity II or equivalent.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and other metabolites should be optimized.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Fenthion | 279.0 | 169.0 | 125.1 |

| This compound | 311.0 | 185.0 | 125.1 |

| Fenthion Sulfoxide | 295.0 | 169.0 | 125.1 |

| Fenthion Oxon | 263.0 | 158.0 | 109.1 |

| Fenthion Oxon Sulfone | 295.0 | 174.0 | 109.1 |

| Fenthion Oxon Sulfoxide | 279.0 | 158.0 | 109.1 |

| Table 1: Example MRM Transitions for Fenthion and its Metabolites. |

Quantitative Data and Interpretation

The concentration of this compound in biological samples is a direct indicator of fenthion exposure. The interpretation of these levels requires consideration of the exposure route, time since exposure, and individual metabolic differences.

Data from a Fenthion Self-Poisoning Case

The following table summarizes the concentrations of fenthion and its metabolites found in the blood, cerebrospinal fluid (CSF), and urine of a deceased individual following a fenthion self-poisoning incident. This data highlights the distribution of the metabolites in different body fluids.

| Compound | Blood (ng/mL) | CSF (ng/mL) | Urine (ng/mL) |

| Fenthion | 150 | 25 | 10 |

| This compound | 80 | 95 | 45 |

| Fenthion Sulfoxide | 120 | 140 | 60 |

| Fenthion Oxon | 30 | 15 | 5 |

| Fenthion Oxon Sulfone | 40 | 55 | 20 |

| Fenthion Oxon Sulfoxide | 60 | 75 | 30 |

| Table 2: Concentrations of Fenthion and Metabolites in a Fatal Poisoning Case. |

Interpretation: The presence of high concentrations of this compound, particularly in the CSF, suggests significant and prolonged exposure, allowing for extensive metabolism and distribution. The levels of the parent compound and other metabolites provide a comprehensive picture of the acute toxic event.

Residue Levels in Animal Tissues

Controlled studies in animals provide valuable data on the tissue distribution of fenthion and its metabolites. The following table shows the residue levels of fenthion and this compound in the fat of cattle after dermal application.

| Time After Application | Fenthion (mg/kg) | This compound (mg/kg) |

| 3 days | 1.5 | 0.2 |

| 7 days | 0.8 | 0.5 |

| 14 days | 0.3 | 0.3 |

| Table 3: Fenthion and this compound Residues in Cattle Fat. |

Interpretation: This data demonstrates the persistence of fenthion and the gradual formation and accumulation of this compound in fatty tissues. The increasing relative proportion of this compound over time underscores its utility as a marker for past exposure.

Conclusion

This compound is a robust and reliable biomarker for assessing human exposure to fenthion. Its formation through a well-defined metabolic pathway and its persistence in the body make it a suitable analyte for biomonitoring in various biological matrices. The analytical methodologies, particularly UHPLC-MS/MS combined with QuEChERS sample preparation, provide the necessary sensitivity and specificity for accurate quantification. By understanding the toxicokinetics and interpreting the quantitative data in the context of exposure scenarios, researchers and clinicians can effectively evaluate the extent of fenthion exposure and its potential health risks. This in-depth guide provides the foundational knowledge and detailed protocols to aid professionals in the fields of toxicology, occupational health, and drug development in their efforts to monitor and mitigate the risks associated with fenthion exposure.

References

An In-depth Technical Guide to the Biological Activity of Fenthion Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion, an organophosphate insecticide, undergoes extensive metabolism in biological systems and the environment, leading to the formation of several metabolites. Among these, fenthion sulfone is a significant oxidation product. Understanding the biological activity of this compound is crucial for a comprehensive assessment of the toxicology and environmental impact of the parent compound, fenthion. This technical guide provides an in-depth analysis of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.

Chemical Identity

| Property | Value |

| Chemical Name | O,O-Dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate |

| CAS Number | 3761-42-0 |

| Molecular Formula | C₁₀H₁₅O₅PS₂ |

| Molecular Weight | 310.33 g/mol |

Metabolic Formation of this compound

Fenthion is metabolized in vivo and in the environment through a series of oxidation reactions. The initial oxidation of the sulfide group in fenthion leads to the formation of fenthion sulfoxide. Subsequent oxidation of the sulfoxide results in the formation of this compound. This metabolic conversion is a critical aspect of fenthion's toxicokinetics.

Caption: Metabolic pathway of fenthion to this compound.

Biological Activity

The primary mechanism of toxicity for organophosphate insecticides like fenthion is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. However, the metabolic transformation of fenthion to its various metabolites significantly alters this activity.

Acetylcholinesterase (AChE) Inhibition

Endocrine-Disrupting Effects: Antiandrogenic Activity

Fenthion has been investigated for its potential endocrine-disrupting activities. Studies have shown that fenthion itself can act as an antagonist to the androgen receptor. However, its metabolite, this compound, appears to have a different activity profile.

Table 1: Antiandrogenic Activity of Fenthion and this compound

| Compound | Concentration Range | Antiandrogenic Activity | IC50 Value | Reference |

| Fenthion | 10⁻⁶ - 10⁻⁴ M | Antagonist of dihydrotestosterone (DHT) activity | Similar to flutamide | [1][2][3] |

| This compound | 10⁻⁷ - 10⁻⁵ M | No significant antiandrogenic effect observed | N/A | [1][2] |

This lack of antiandrogenic activity at the tested concentrations suggests that the oxidation of fenthion to this compound represents a detoxification pathway in terms of endocrine disruption.

Caption: Interaction with the Androgen Receptor signaling pathway.

Toxicology Profile

The acute toxicity of this compound is an important parameter in assessing the overall hazard of fenthion exposure. The available data indicates that this compound is generally less acutely toxic than fenthion and some of its other metabolites, particularly the oxon forms.

Table 2: Acute Oral Toxicity of Fenthion and its Metabolites in Rats

| Compound | LD50 (mg/kg body weight) | Reference |

| Fenthion | 220 | |

| Fenthion Sulfoxide | 125 | |

| This compound | 125 | |

| Fenthion Oxon | 125 | |

| Fenthion Oxon Sulfoxide | 50 | |

| Fenthion Oxon Sulfone | 30 |

Experimental Protocols

Antiandrogenic Activity Assay

The antiandrogenic activity of this compound was evaluated using a reporter gene assay in NIH3T3 cells.

Workflow:

Caption: Workflow for the antiandrogenic activity reporter assay.

Detailed Methodology:

-

Cell Line: NIH3T3 cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.

-

Plasmids: An expression vector for the human androgen receptor and a reporter plasmid containing androgen-responsive elements (AREs) linked to a luciferase gene were used for transfection.

-

Transfection: Cells were seeded in 24-well plates and transfected with the plasmids using a suitable transfection reagent.

-

Treatment: After 24 hours, the medium was replaced with a phenol red-free DMEM containing 10% charcoal-stripped fetal bovine serum. Cells were then treated with 10⁻¹⁰ M dihydrotestosterone (DHT) and varying concentrations of this compound (10⁻⁷ to 10⁻⁵ M).

-

Luciferase Assay: Following a 24-hour incubation period, cells were harvested and lysed. Luciferase activity in the cell lysates was measured using a luminometer.

-

Data Analysis: The luciferase activity was normalized to the total protein content in each sample. The results were expressed as the percentage of luciferase activity relative to the control (DHT alone).

Acute Oral Toxicity Testing (General Protocol)

While the specific protocol used to determine the LD50 of this compound is not detailed in the available literature, the following is a general outline based on OECD Guideline 423 for Acute Oral Toxicity.

Key Steps:

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.

-

Dose Administration: The test substance (this compound) is administered orally by gavage in a single dose.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

LD50 Estimation: The LD50 is estimated based on the mortality observed at different dose levels.

Conclusion

This compound is a major metabolite of the insecticide fenthion. Based on the available scientific literature, its biological activity is significantly attenuated compared to the parent compound and other oxidative metabolites. It exhibits weak or no inhibitory activity against acetylcholinesterase and does not show antiandrogenic effects at physiologically relevant concentrations. The acute oral toxicity of this compound is also lower than that of several other fenthion metabolites. These findings suggest that the metabolic conversion of fenthion to this compound is primarily a detoxification pathway. Further research, particularly to determine a precise IC50 value for AChE inhibition and to investigate other potential biological interactions, would provide a more complete understanding of the toxicological profile of this compound. This information is essential for accurate risk assessment for both human health and the environment.

References

The Genesis and Metabolic Journey of Fenthion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction